molecular formula C10H8BF3KNO B7950398 Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide

Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide

Cat. No.: B7950398
M. Wt: 265.08 g/mol
InChI Key: VTVRLGNAVHFYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide is a chemical compound with the molecular formula C10H8BF3KNO. It is known for its unique structure, which includes a trifluoroborate group and a prop-2-yn-1-ylcarbamoyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide typically involves the reaction of 4-[(prop-2-yn-1-yl)carbamoyl]phenylboronic acid with potassium fluoride and a trifluoroborate source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(prop-1-yn-1-yl)boranuide
  • Potassium trifluoro(prop-2-en-1-yl)borate
  • Potassium trifluoro(phenyl)borate

Uniqueness

Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide is unique due to its specific structure, which includes both a trifluoroborate group and a prop-2-yn-1-ylcarbamoyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

potassium;trifluoro-[4-(prop-2-ynylcarbamoyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BF3NO.K/c1-2-7-15-10(16)8-3-5-9(6-4-8)11(12,13)14;/h1,3-6H,7H2,(H,15,16);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVRLGNAVHFYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)NCC#C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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